Soyalectithin - 308068-11-3

Soyalectithin

Catalog Number: EVT-1477487
CAS Number: 308068-11-3
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Soyalectithin is extracted from soybeans during the oil extraction process. The extraction typically involves degumming crude soybean oil, which separates the lecithin from the oil. This process can be performed using mechanical or chemical methods, with the latter often involving solvents to maximize yield.

Classification

Soyalectithin is classified as a phospholipid, specifically a glycerophospholipid. It is recognized for its amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it effective in emulsifying and stabilizing mixtures.

Synthesis Analysis

Methods

The synthesis of soyalectithin involves several key steps:

  1. Extraction: Crude soybean oil is subjected to degumming, where water or acid is added to remove impurities and separate the lecithin.
  2. Purification: The extracted lecithin undergoes further purification processes such as centrifugation or filtration to isolate the desired phospholipids.
  3. Drying: The purified lecithin is then dried to obtain a stable powder form.

Technical Details

The extraction efficiency can be influenced by factors such as temperature, pH, and the use of solvents. For instance, using ethanol or acetone can enhance the yield of soyalectithin during extraction. The quality of soyalectithin can also vary based on the soybean variety and processing conditions.

Molecular Structure Analysis

Structure

Soyalectithin primarily consists of phosphatidylcholine molecules, which have a glycerol backbone, two fatty acid tails, and a phosphate group linked to choline. The general structure can be represented as follows:

Phosphatidylcholine=Glycerol+Fatty Acid1+Fatty Acid2+Phosphate+Choline\text{Phosphatidylcholine}=\text{Glycerol}+\text{Fatty Acid}_1+\text{Fatty Acid}_2+\text{Phosphate}+\text{Choline}

Data

The molecular formula for phosphatidylcholine is C22H46NPO8C_{22}H_{46}NPO_8, with a molecular weight of approximately 520 g/mol. The fatty acid composition can vary widely, affecting the physical properties of soyalectithin.

Chemical Reactions Analysis

Reactions

Soyalectithin participates in various chemical reactions due to its functional groups:

  1. Hydrolysis: In aqueous environments, soyalectithin can hydrolyze into free fatty acids and glycerophosphocholine.
  2. Transesterification: It can react with alcohols to form new esters, which is significant in biodiesel production.
  3. Emulsification: The amphiphilic nature allows it to form stable emulsions when mixed with oils and water.

Technical Details

The stability of emulsions formed with soyalectithin depends on factors like concentration, temperature, and ionic strength of the solution.

Mechanism of Action

Process

Soyalectithin acts as an emulsifier by reducing surface tension at the oil-water interface, allowing for better dispersion of oil droplets in water. Its hydrophilic head interacts with water while the hydrophobic tails interact with oils, stabilizing emulsions against separation.

Data

Studies have shown that lecithins can significantly improve the stability of emulsions under varying conditions such as temperature fluctuations and ionic strength changes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Soyalectithin typically appears as a yellowish-brown powder or viscous liquid.
  • Solubility: It is soluble in organic solvents but only partially soluble in water.
  • Melting Point: Generally ranges from 40°C to 60°C depending on the composition.

Chemical Properties

  • pH Stability: Effective across a wide pH range (4-8).
  • Oxidative Stability: Sensitive to oxidation; thus, antioxidants are often added to formulations containing soyalectithin.

Relevant Data or Analyses

Research indicates that soyalectithin exhibits antioxidant properties, which can enhance its functionality in food preservation.

Applications

Scientific Uses

Soyalectithin finds applications across various fields:

  1. Food Industry: Used as an emulsifier in margarine, chocolate, salad dressings, and baked goods.
  2. Pharmaceuticals: Acts as a stabilizer for drug formulations and controlled-release systems.
  3. Cosmetics: Utilized in creams and lotions for its moisturizing properties.
  4. Nutraceuticals: Incorporated into dietary supplements due to its potential health benefits related to lipid metabolism.
Introduction to Soy Lecithin: Definitions and Academic Significance

Conceptual Foundations: Phospholipid Biochemistry and Soybean-Derived Lecithin

Soybean-derived lecithin exhibits a distinct fatty acid profile dominated by C18:2 linoleic acid (54-57%) and C16:0 palmitic acid (16-21%), with variations depending on soybean cultivar and processing conditions. This unsaturated character contributes to its fluid-phase behavior at room temperature, contrasting with the saturated phospholipids from animal sources. Industrial purification employs solvent extraction (hexane/ethanol) followed by chromatographic separation, yielding products with defined phospholipid ratios suitable for specialized applications [6].

Table 1: Phospholipid Composition of De-oiled Lecithin from Major Plant Sources [6]

PhospholipidSoybean (%)Sunflower (%)Rapeseed (%)
Phosphatidylcholine (PC)20-2220-2623-31
Phosphatidylethanolamine (PE)16-224-109-15
Phosphatidylinositol (PI)13-1615-1915-18
Phosphatidic Acid (PA)5-102-55-10
Lysophosphatidylcholine (LPC)<3<3<3

Table 2: Fatty Acid Profiles of Plant-Derived Lecithins [6]

Fatty AcidSoybean (%)Sunflower (%)Rapeseed (%)
C16:0 (Palmitic)211610
C18:0 (Stearic)4.75.30.8
C18:1 (Oleic)9.92149
C18:2 (Linoleic)575431
C18:3 (Linolenic)5.00.24.4

Historical Evolution of Soy Lecithin in Nutritional Science

The incorporation of lecithin into human nutrition traces back to ancient dietary traditions, where early civilizations instinctively valued lipid-rich foods. Hippocrates (460-370 BC) emphasized diet as medicine, while the Huangdi Neijing (200 BC) documented lipid-containing seeds as essential nourishment [4] [7]. However, lecithin's scientific journey began in 1847 when French chemist Théodore Gobley isolated it from egg yolk, coining the term from Greek lekithos (egg yolk). For nearly a century, egg yolk remained the primary source until 1930s soybean processing innovations enabled commercial extraction from plant sources [6].

The 1935 patent by chocolate manufacturer Theobroma marked a pivotal shift, substituting costly egg lecithin with soy-derived alternatives as crystallization modifiers in confectionery. Post-WWII expansion of soybean cultivation in the United States cemented soy lecithin's industrial dominance, leveraging abundant byproducts from the edible oil industry [5] [6]. Nutritional science recognized its significance beyond emulsification following research by Burr and Burr (1930s) on essential fatty acid deficiency, revealing phospholipids as crucial carriers of linoleic and α-linolenic acids [4].

The late 20th century witnessed growing understanding of lecithin's biofunctional roles, particularly phosphatidylcholine's involvement in hepatic lipid transport and choline-mediated neurotransmission. This period coincided with regulatory milestones like the FDA's GRAS (Generally Recognized As Safe) designation, facilitating incorporation into infant formulas and clinical nutrition products [5] [6].

Global Production Trends and Industrial Relevance

The soy lecithin market exemplifies robust growth, with 2024 valuations at $594.6 million projected to reach $994 million by 2032, reflecting a 6.89% compound annual growth rate (CAGR). This expansion is fueled by parallel trends in processed food consumption, plant-based ingredient demand, and multifunctional pharmaceutical excipients [2] [10].

Table 3: Global Soy Lecithin Market Projections (2025-2032) [2] [10]

YearMarket Value (USD Million)Growth Rate (%)
2024594.6-
2025623.74.9
2032994.06.89 (CAGR)

Regionally, North America dominates (33.4% market share), leveraging extensive soybean cultivation and advanced processing infrastructure. The Asia-Pacific region emerges as the fastest-growing segment (10.6% CAGR), driven by China's massive production capacity—accounting for >50% of regional output—and India's expanding food processing sector under initiatives like "Make in India" [2] [8] [10].

Industrial applications reveal striking segmentation:

  • Food and Beverage (F&B) consumes 60-70% of production, utilizing lecithin's emulsification properties in bakery goods (dough conditioners), chocolate (viscosity reducers), and dairy alternatives (fat stabilizers)
  • Animal Feed constitutes 25-30% of usage, where phospholipids enhance fat digestibility and nutrient absorption in aquaculture and poultry
  • Pharmaceuticals utilize high-purity fractions (≥90% PC) for liposomal drug delivery and parenteral nutrition emulsions [2] [5] [10]

Technological innovations focus on enzymatic modification (phospholipase A2 treatment) to boost emulsification efficiency and solvent-free extraction using supercritical CO₂ to meet organic certification standards. Sustainability pressures drive adoption of closed-loop processing, reducing water consumption by 40% in modern facilities [5] [6] [8].

Table 4: Soy Lecithin Application Growth Trends by Sector (2025-2030 Projections) [2] [10]

Application SectorProjected CAGR (%)Key Driving Factors
Nutritional Supplements8.15Choline fortification, cognitive health claims
Convenience Foods9.9Emulsion stability in ready-to-eat meals
Bakery Products7.2Dough strengthening, anti-staling effects
Cosmetics6.5Natural emulsifier for skincare formulations

Market dynamics face challenges from raw material volatility, with soybean prices fluctuating due to climate disruptions and supply chain instabilities. Environmental criticisms regarding deforestation linkages (particularly in South America) accelerate development of certification schemes like RSPO (Roundtable on Sustainable Palm Oil) analogues for soy [8] [10]. Despite competition from sunflower and rapeseed lecithin, soy retains dominance through infrastructure inertia and cost efficiencies, processing 42 million tons of annual global soybean oil output into value-added phospholipid fractions [6] [10].

Properties

CAS Number

308068-11-3

Product Name

Soyalectithin

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